2-Butoxy(ethanol-13C2)
Description
Contextualizing Isotopic Tracing within Chemical and Biochemical Sciences
Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or biological system. wikipedia.orgcreative-proteomics.com In this method, one or more atoms in a molecule of interest are replaced by an isotope of the same element. creative-proteomics.com These isotopes, which are atoms of the same element with a different number of neutrons, act as a detectable tag. musechem.com This allows researchers to follow the labeled molecule through various transformations, providing a clear picture of its behavior, distribution, and fate in chemical reactions or within living organisms. creative-proteomics.com
The key principle behind isotopic tracing is the ability to differentiate the labeled molecules from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.com Mass spectrometry detects the mass difference caused by the isotope, while NMR can identify atoms with different gyromagnetic ratios. wikipedia.org This allows for precise localization and quantification of the labeled compounds. creative-proteomics.com
Rationale for the Specific Carbon-13 Isotopic Labeling of 2-Butoxyethanol (B58217) as 2-Butoxy(ethanol-13C2)
2-Butoxyethanol is a glycol ether that undergoes metabolism in the body, primarily through the action of alcohol and aldehyde dehydrogenases, leading to the formation of 2-butoxyacetic acid (BAA). inchem.orgnih.gov To accurately trace this metabolic pathway and quantify the parent compound and its metabolites in biological samples, researchers utilize 2-Butoxy(ethanol-13C2).
The specific labeling with two Carbon-13 atoms on the ethanol (B145695) portion of the molecule provides a distinct mass shift. This allows for highly sensitive and selective detection using gas chromatography-mass spectrometry (GC-MS). nih.gov In a study developing a method to quantify 2-butoxyethanol (BE) and butoxyacetic acid (BAA) in blood, the use of ¹³C₂-labeled BE and BAA significantly improved the limits of quantitation to below 2 ng/g. nih.gov This enhanced sensitivity is critical for human biomonitoring and metabolism studies where concentrations can be very low. nih.gov The stable, non-radioactive nature of ¹³C makes it an ideal tracer for such in vivo investigations.
Significance of Glycol Ether Research in Understanding Molecular Transformations
Glycol ethers are a broad class of organic solvents with widespread use in industrial and consumer products, including paints, cleaners, and coatings. atamanchemicals.comiarc.fralliancechemical.com Their dual solubility in both water and organic solvents makes them highly versatile. iarc.frresearchgate.net Due to their extensive use, understanding their molecular transformations in biological systems and the environment is of significant importance. researchgate.netcdc.gov
Research into the metabolism of glycol ethers, such as 2-butoxyethanol, has revealed that they are converted into metabolites like 2-butoxyacetic acid, which is linked to certain toxic effects. inchem.orgnih.gov Furthermore, the atmospheric photo-oxidation of glycol ethers can lead to the formation of secondary organic aerosols (SOAs), which have implications for air quality. ku.dkescholarship.org Studies on the oxidation pathways of these compounds, including mechanisms like cyclization, are crucial for predicting their environmental impact. escholarship.org Therefore, research on glycol ethers contributes to a deeper understanding of fundamental molecular transformation processes and informs risk assessments and regulatory decisions. iarc.frescholarship.org
Research Trajectory of 2-Butoxy(ethanol-13C2) as a Probe in Contemporary Scientific Inquiry
2-Butoxy(ethanol-13C2) has been instrumental in a number of key research studies aimed at understanding the toxicokinetics and metabolism of 2-butoxyethanol in humans. For instance, it has been used as an internal standard in the development of sensitive analytical methods to measure 2-butoxyethanol and its primary metabolite, 2-butoxyacetic acid, in human blood. nih.gov This has been crucial for biomonitoring studies of exposed workers. nih.govresearchgate.net
In one human exposure study, volunteers were exposed to ¹³C₂-BE vapor to investigate the dermal absorption of the compound. oup.com The use of the labeled compound allowed researchers to distinguish the experimentally administered 2-butoxyethanol from any background environmental exposure. The study tracked the concentration of ¹³C₂-BE and its metabolite, ¹³C₂-BAA, in blood and urine, providing valuable data for refining physiologically based pharmacokinetic (PBPK) models. oup.com Another study on human volunteers who inhaled ¹³C₂-butoxyethanol revealed that a significant portion of the metabolite 2-butoxyacetic acid is excreted as a glutamine conjugate. cdc.gov These studies, reliant on the unique properties of 2-Butoxy(ethanol-13C2), have significantly advanced our understanding of how the human body processes 2-butoxyethanol.
Data Tables
Table 1: Properties of 2-Butoxy(ethanol-13C2)
| Property | Value |
|---|---|
| Chemical Formula | C₄H₁₀¹³C₂O₂ |
| IUPAC Name | 2-Butoxy(1,2-¹³C₂)ethanol |
| Physical State | Liquid |
This table presents key physical and chemical properties of the isotopically labeled compound.
Table 2: Analytical Detection of 2-Butoxyethanol and its Metabolites
| Analyte | Detection Method | Use of Labeled Compound |
|---|---|---|
| 2-Butoxyethanol (BE) | Gas Chromatography-Mass Spectrometry (GC-MS) | [¹³C₂]BE as an internal standard for quantification. nih.gov |
| Butoxyacetic Acid (BAA) | Gas Chromatography-Mass Spectrometry (GC-MS) | [¹³C₂]BAA as an internal standard for quantification. nih.gov |
This table outlines the analytical techniques used to detect 2-butoxyethanol and its primary metabolite, highlighting the role of the Carbon-13 labeled analogs.
Properties
IUPAC Name |
2-butoxy(1,2-13C2)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3/i4+1,6+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOYUHQDCAZBD-UHJUODCXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO[13CH2][13CH2]O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Enrichment of 2 Butoxy Ethanol 13c2
Precursor Selection and Chemical Synthesis Pathways for 2-Butoxyethanol (B58217)
The foundational structure of 2-Butoxy(ethanol-13C2) is 2-butoxyethanol. Its synthesis is primarily achieved through the reaction of n-butanol with ethylene (B1197577) oxide. atamanchemicals.comcdc.govgloballcadataaccess.org This reaction, a type of alkoxylation, forms the characteristic ether linkage of the final compound.
Alkoxylation Reactions for Ether Linkage Formation
The industrial production of 2-butoxyethanol predominantly involves the catalyzed reaction of ethylene oxide with n-butanol. atamanchemicals.comcdc.govgloballcadataaccess.org This process can be conducted with or without a catalyst. One patented method describes the condensation of butanol-1 with ethylene oxide at high temperatures (230°C to 240°C) and pressures (55 atm to 100 atm) without a catalyst, achieving yields of up to 85%. google.com The molar ratio of ethylene oxide to butanol-1 is a critical parameter, typically ranging from 1:2 to 1:3. google.com
Alternative laboratory-scale syntheses include the etherification of butanol with 2-chloroethanol (B45725) or the ring-opening of 2-propyl-1,3-dioxolane (B1346037) using boron trichloride. atamanchemicals.comwikipedia.org Another industrial method involves combining ethylene glycol and butyraldehyde (B50154) in a Parr reactor with a palladium on carbon catalyst. atamanchemicals.comwikipedia.org
Table 1: Comparison of Synthetic Pathways for 2-Butoxyethanol
| Method | Reactants | Catalyst/Conditions | Key Features | Reference |
| Ethoxylation of n-Butanol | n-Butanol, Ethylene Oxide | Catalyst (e.g., base) or high temp/pressure | Dominant industrial method. | atamanchemicals.comcdc.govgloballcadataaccess.org |
| Catalyst-Free Ethoxylation | Butanol-1, Ethylene Oxide | 230-240°C, 55-100 atm | High yield without catalyst. | google.com |
| Etherification | Butanol, 2-Chloroethanol | Not specified | Alternative laboratory method. | atamanchemicals.comwikipedia.org |
| Dioxolane Ring Opening | 2-Propyl-1,3-dioxolane, Boron trichloride | Not specified | Laboratory-scale synthesis. | atamanchemicals.comwikipedia.org |
| Reductive Etherification | Ethylene glycol, Butyraldehyde | Palladium on Carbon, Parr reactor | Industrial alternative. | atamanchemicals.comwikipedia.org |
Derivatization Strategies for Hydroxyl Group Functionalization
While the primary synthesis forms the core 2-butoxyethanol structure, the terminal hydroxyl group can be functionalized through various derivatization reactions. These are often employed for analytical purposes, such as enhancing detection in chromatography. researchgate.net Common derivatization agents for hydroxyl groups include acyl chlorides, organic anhydrides, and isocyanates. researchgate.net For instance, in the analysis of 2-butoxyethanol and its metabolites, derivatization is a key step before analysis by gas chromatography-mass spectrometry (GC-MS). iarc.frwho.int
Strategies for Site-Specific Carbon-13 Isotopic Incorporation
The defining feature of 2-Butoxy(ethanol-13C2) is the presence of two carbon-13 atoms in the ethanol (B145695) portion of the molecule. This requires the use of isotopically labeled precursors and carefully controlled reaction conditions.
Isotopic Precursor Sourcing and Handling
The key to synthesizing 2-Butoxy(ethanol-13C2) is the use of an ethylene glycol or ethylene oxide precursor where both carbon atoms are the ¹³C isotope. Ethylene glycol-13C2 is a commercially available stable isotope-labeled compound. medchemexpress.com The synthesis of ¹³C₂-ethanol has been described, starting from Ba¹³CO₃ to produce acetylene, which is then hydrated to acetaldehyde (B116499) and reduced to ethanol, achieving high chemical and isotopic purity. iaea.org Similarly, methods exist for producing labeled ethylene oxide, which can then be used in the alkoxylation reaction. nih.goviaea.org The handling of these expensive and specialized isotopic precursors requires care to maintain their isotopic enrichment.
Reaction Optimization for High Isotopic Purity and Yield
To ensure the final product has the desired isotopic enrichment, reaction conditions must be optimized. acs.org This involves controlling factors like temperature, reaction time, and catalyst loading to maximize the incorporation of the labeled precursor and minimize side reactions that could lead to isotopic dilution. acs.orgchalmers.se The goal is to achieve a high yield of the target molecule with an isotopic purity that is often verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, in the synthesis of other isotopically labeled compounds, high-resolution MS is used to confirm isotopic enrichment. The optimization process for ether synthesis, including the Williamson ether synthesis, has been studied to improve selectivity and yield. rsc.org
Purification and Isolation Techniques for Labeled 2-Butoxy(ethanol-13C2)
After the synthesis, the labeled 2-Butoxy(ethanol-13C2) must be separated from unreacted precursors, non-labeled byproducts, and the catalyst. Common purification techniques include distillation and various forms of chromatography.
Fractional distillation is often used to separate the crude product from lower-boiling point reactants like butanol and higher-boiling point byproducts. atamanchemicals.com For high-purity applications, chromatographic methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are employed. iarc.fr In the synthesis of other isotopically labeled compounds, purification by flash chromatography has been shown to be effective in separating the desired product from impurities. jasco.hu The purity of the final isolated product is then confirmed using analytical techniques like GC-MS, which can also verify the isotopic composition. nih.govinchem.org
Chromatographic Separations for Isotopic Purity Enhancement
Chromatography is an indispensable technique for purifying complex mixtures and is particularly vital in the context of isotopic labeling to separate isotopically labeled molecules from their unlabeled analogues. moravek.commoravek.com The ability to achieve high radiochemical and chemical purity is paramount for the reliability of studies using these compounds. moravek.com Various chromatographic methods are employed, with the choice depending on the specific properties of the compound and the nature of the impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the purification of labeled compounds. moravek.com It offers high resolution and is suitable for separating compounds that are not easily volatilized. For instance, argentation HPLC has been successfully used to separate unlabeled metabolites from their deuterium (B1214612) and tritium-labeled analogs, achieving baseline resolution in many cases. nih.gov This technique could be adapted for separating 13C-labeled compounds, as the slight difference in properties between isotopologues can be exploited under specific chromatographic conditions. Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is another effective technique, particularly for volatile compounds like 2-butoxyethanol. nih.govnih.gov It allows for the separation of components based on their boiling points and interactions with the stationary phase. Advanced, multi-step chromatographic procedures, such as a two-column method, have been developed to purify isotopes from complex geological materials, demonstrating the adaptability of chromatography for achieving high isotopic purity. rsc.org
| Chromatographic Method | Principle of Separation | Applicability to Isotopic Purity Enhancement | Key Advantages |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a liquid mobile phase and a solid stationary phase. | Effective for separating labeled from unlabeled compounds, especially non-volatile ones. moravek.com | High resolution, adaptable for various compounds. |
| Argentation HPLC | Utilizes silver ions in the stationary phase to interact differently with molecules based on electron density, separating isotopologues. nih.gov | Proven to achieve baseline resolution of labeled and unlabeled analogs. nih.gov | High selectivity for certain types of compounds. |
| Gas Chromatography (GC) | Separation of volatile components based on their boiling points and interaction with a stationary phase as they are carried by a gas mobile phase. nih.gov | Suitable for volatile labeled compounds like 2-butoxyethanol to ensure chemical purity. | Excellent for separating volatile impurities. |
Distillation and Crystallization Methods for Compound Isolation
Distillation and crystallization are fundamental purification techniques in organic chemistry used to isolate a target compound from a reaction mixture. rcet.org.instudymind.co.uk
Distillation is highly effective for purifying liquids with different boiling points. moravek.comstudymind.co.uk In the synthesis of the unlabeled analogue, 2-butoxyethanol, the final product is typically isolated and purified via distillation, separating it from unreacted butanol and other residues. atamanchemicals.com This same principle applies to 2-Butoxy(ethanol-13C2). Since the introduction of 13C isotopes has a negligible effect on the boiling point, distillation is primarily used to remove impurities with significantly different boiling points, rather than to separate the labeled from the unlabeled compound. Fractional distillation can be employed when boiling points are close, offering more precise separation. rcet.org.insavemyexams.com
Isotopic Enrichment and Positional Verification
After purification, it is critical to verify both the extent and the specific location of the isotopic labeling. This two-fold verification process ensures that the compound is suitable for its intended use in tracer studies or as an analytical standard. Advanced spectroscopic techniques are the primary tools for this analysis.
Quantitative Analysis of Isotopic Enrichment Levels
Determining the isotopic enrichment level involves quantifying the percentage of molecules that have successfully incorporated the Carbon-13 isotopes. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal methods for this analysis. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative tool that provides high structural specificity. nih.gov It allows for the simultaneous measurement of multiple metabolites and can determine the fractional 13C enrichment. nih.gov This is often achieved by comparing NMR spectra acquired with and without 13C decoupling; the splitting patterns (J-coupling) observed in the coupled spectrum are directly related to the presence of an adjacent 13C nucleus. nih.gov The relative integrals of the satellite peaks (from 13C-coupled protons) and the central peak (from 12C-bound protons) can be used to calculate the enrichment level. nih.govscispace.com For aligned-sample solid-state NMR, an optimal uniform fractional 13C labeling is often between 25% and 35%. nih.gov
| Technique | Principle of Quantification | Information Yielded |
|---|---|---|
| NMR Spectroscopy | Analysis of peak integrals and J-coupling patterns in 1H or 13C spectra. nih.gov | Provides fractional 13C enrichment at specific atomic positions. nih.govnih.gov |
| Mass Spectrometry (MS) | Measurement of the relative intensities of mass peaks corresponding to unlabeled and labeled isotopologues. acs.org | Confirms overall isotopic enrichment and distribution of isotopologues. researchgate.netacs.org |
Confirmation of Carbon-13 Labeling Position via Advanced Spectroscopy
Confirming that the 13C atoms are located specifically in the ethanol portion of the 2-Butoxy(ethanol-13C2) molecule is crucial. NMR spectroscopy is the most powerful technique for determining the precise position of isotopic labels within a molecule. nih.govresearchgate.net
13C NMR spectroscopy offers excellent chemical shift dispersion, making it easier to identify and separate signals from different carbon atoms within the molecule. nih.gov The chemical shifts in the 13C NMR spectrum are highly sensitive to the local chemical environment, allowing for unambiguous assignment of each carbon atom in the 2-butoxyethanol structure. By analyzing the spectrum of the labeled compound, researchers can directly observe the enhanced signals corresponding to the 13C-enriched positions and confirm they match the expected shifts for the C4 and C5 carbons of the ethanol moiety.
Advanced and 2D NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can provide even more definitive proof of the label's position. These experiments show correlations between protons and the carbon atoms they are attached to (or near), creating a detailed map of the molecule's connectivity. This allows for unequivocal confirmation that the 13C labels are on the ethanol backbone as intended. researchgate.net Tandem mass spectrometry can also be used to confirm the location of heavy isotope labels by analyzing the fragmentation patterns of the molecule. acs.org
| Spectroscopic Technique | Method of Positional Verification | Key Insight |
|---|---|---|
| 1D 13C NMR | Observing enhanced signals at specific chemical shifts corresponding to the target carbon atoms. nih.gov | Directly identifies which carbon atoms in the molecule are 13C isotopes. |
| 2D NMR (e.g., HSQC, HMBC) | Correlates 13C nuclei with specific protons in the molecule, confirming the C-H bonding framework. researchgate.net | Provides unambiguous confirmation of the label's precise location within the molecular structure. |
| Tandem Mass Spectrometry (MS/MS) | Analyzing fragment ions to determine the position of the heavy isotope within the molecular structure. acs.org | Confirms the location of the label within specific molecular fragments. |
Challenges and Innovations in the Synthesis of Multiply Labeled Organic Compounds
The synthesis of isotopically labeled compounds, particularly those with multiple labels like 2-Butoxy(ethanol-13C2), presents a unique set of challenges but has also spurred significant innovation in synthetic organic chemistry. frontiersin.org
To overcome these hurdles, chemists have developed several innovative strategies. One of the most significant advancements is late-stage functionalization (LSF) . musechem.com This approach introduces the isotopic label at or near the end of the synthetic sequence, which avoids the need to carry expensive isotopes through a long series of reactions and thus improves atom economy. x-chemrx.com Hydrogen Isotope Exchange (HIE) is a prominent example of an LSF technique. acs.orgx-chemrx.com
The development of new and more efficient catalysts is another area of innovation. For example, ruthenium nanoparticles have been developed for isotopic exchange reactions that can be performed under mild conditions, making them applicable to complex and fragile molecules. cea.fr
Flow chemistry is emerging as a powerful alternative to traditional batch synthesis. x-chemrx.com By performing reactions in a continuous stream, flow chemistry offers precise control over reaction parameters like temperature and time, leading to improved yields, better mixing, and enhanced safety. x-chemrx.com This technology is being adapted for isotopic labeling reactions to improve efficiency and cost-effectiveness. These innovations are crucial for expanding the availability and application of complex labeled compounds in research. musechem.com
| Aspect | Traditional Synthesis Challenges | Modern Innovations and Solutions |
|---|---|---|
| Efficiency | Long, linear synthetic routes with multiplicative yield losses. libretexts.orgmsu.edu | Convergent synthesis designs; use of highly efficient reactions. msu.edu |
| Cost | High cost of labeled starting materials carried through many steps. libretexts.org | Late-stage functionalization (LSF) to introduce isotopes at the end of the synthesis. musechem.comx-chemrx.com |
| Selectivity | Difficulty in controlling the precise position (regioselectivity) of the label. acs.org | Development of highly selective catalysts and reagents. cea.fr |
| Process Control | Challenges in controlling reaction conditions in large-scale batch processes. | Adoption of flow chemistry for precise control, improved safety, and better yields. x-chemrx.com |
Advanced Analytical Methodologies for 2 Butoxy Ethanol 13c2 and Its Chemical Transformations
Mass Spectrometry (MS) Applications in Trace Analysis and Metabolite Identification
Mass spectrometry has become an indispensable tool for the trace analysis of 2-Butoxy(ethanol-13C2) and the identification of its transformation products. Its high sensitivity and selectivity allow for the detection and quantification of this isotopically labeled compound and its metabolites in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds such as 2-Butoxy(ethanol-13C2). The gas chromatograph separates the analyte from other components in a sample mixture based on its volatility and interaction with the stationary phase of the chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio (m/z).
Isotope Dilution Mass Spectrometry (IDMS) is a premier method for achieving high-accuracy quantification in analytical chemistry, and 2-Butoxy(ethanol-13C2) serves as an ideal internal standard for the quantification of its unlabeled counterpart, 2-butoxyethanol (B58217). In this approach, a known amount of the 13C-labeled standard is added to the sample prior to extraction and analysis. publications.gc.ca Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation, extraction, and chromatographic separation.
The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. This ratio is then compared to a calibration curve generated from standards containing known concentrations of both the native analyte and the labeled internal standard. By using this method, any variations in sample workup or instrument response are corrected for, leading to highly accurate and precise measurements.
For the analysis of 2-butoxyethanol, a common procedure involves diluting the sample (e.g., in methanol) and spiking it with a known concentration of 2-Butoxy(ethanol-13C2). publications.gc.ca The final diluted sample is then analyzed by GC-MS. The use of the isotopically labeled internal standard is crucial for compensating for matrix effects, which are common in complex samples and can suppress or enhance the analyte signal.
Table 1: Example Monitoring Ions for IDMS of 2-Butoxyethanol using 2-Butoxy(ethanol-13C2)
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 2-Butoxyethanol | 57 | 87 |
| 2-Butoxy(ethanol-13C2) | 59 | 89 |
Note: The selection of specific ions is critical to avoid spectral interferences.
The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that can be used for its identification and structural elucidation. When 2-Butoxy(ethanol-13C2) is subjected to electron ionization (EI) in a GC-MS system, it undergoes predictable bond cleavages. The resulting mass spectrum is characterized by a series of fragment ions.
The mass spectrum of unlabeled 2-butoxyethanol shows a prominent peak at m/z 57, which corresponds to the butyl cation ([C4H9]+). Another significant fragment is observed at m/z 45, resulting from the cleavage of the C-C bond adjacent to the oxygen of the ethoxy group, forming the [CH2CH2OH]+ ion. Alpha-cleavage next to the ether oxygen can also lead to the formation of a fragment at m/z 87.
For 2-Butoxy(ethanol-13C2), the fragmentation pattern will be similar, but the fragments containing the 13C-labeled ethanol (B145695) portion will have a mass shift of +2 amu. For instance, the fragment corresponding to the intact ethoxy group will be observed at m/z 47 instead of 45. The molecular ion peak for 2-Butoxy(ethanol-13C2) will be at m/z 120, whereas for the unlabeled compound it is at m/z 118. However, the base peak for both the native and the labeled compound is often the butyl cation at m/z 57, as this part of the molecule is unlabeled. publications.gc.ca This necessitates the careful selection of other, less intense ions for quantification to avoid isobaric interference. publications.gc.ca
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 2-Butoxy(ethanol-13C2)
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]+• | [CH3(CH2)3O-13CH2-13CH2OH]+• | 120 |
| [M-C2H5]+ | [CH3(CH2)3O-13CH2-13CH2O]+ | 91 |
| [M-C4H9]+ | [O-13CH2-13CH2OH]+ | 63 |
| [C4H9]+ | [CH3(CH2)3]+ | 57 |
| [13CH2-13CH2OH]+ | [13CH2-13CH2OH]+ | 47 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
For the analysis of non-volatile chemical transformation products of 2-Butoxy(ethanol-13C2), such as its primary metabolite 2-butoxyacetic acid (BAA), liquid chromatography-mass spectrometry (LC-MS) is the method of choice. LC separates the compounds in a liquid phase, which is then introduced into the mass spectrometer.
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two common soft ionization techniques used in LC-MS. ESI is particularly well-suited for polar and ionic compounds, where it generates charged droplets that, upon solvent evaporation, produce gas-phase ions. For a metabolite like 2-butoxyacetic acid, ESI in negative ion mode would be effective, leading to the detection of the deprotonated molecule [M-H]-.
APCI, on the other hand, is often more suitable for less polar and thermally stable compounds. In APCI, the LC eluent is nebulized into a heated chamber, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions. For some glycol ethers, APCI can provide better sensitivity and reduced matrix effects compared to ESI.
The choice between ESI and APCI depends on the specific physicochemical properties of the metabolites being analyzed. For the analysis of 2-butoxyacetic acid derived from 2-Butoxy(ethanol-13C2), the resulting metabolite would be 2-butoxy(acetic acid-13C2), and its detection would be facilitated by the mass shift of +2 amu in the precursor ion.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and confirmation of the identity of analytes. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]- ion of 2-butoxy(acetic acid-13C2)) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in a second mass analyzer.
The fragmentation pattern obtained in the MS/MS spectrum provides valuable information about the structure of the precursor ion and the mechanisms of bond cleavage. For 2-butoxyacetic acid, a characteristic fragmentation would be the loss of the butoxy group or cleavage of the ether bond. By analyzing the MS/MS spectrum of 2-butoxy(acetic acid-13C2), one could confirm the location of the isotopic labels. For instance, a neutral loss corresponding to the labeled acetic acid moiety would be shifted by +2 mass units compared to the unlabeled analogue. This detailed fragmentation information is crucial for definitively identifying metabolites and understanding their chemical structure.
Table 3: Example Precursor-to-Product Ion Transitions for LC-MS/MS Analysis of Glycol Ether Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Bond Cleavage Insight |
| 2-Butoxyacetic acid | 131 [M-H]- | 71 | Loss of butoxy group |
| 2-Butoxy(acetic acid-13C2) | 133 [M-H]- | 73 | Loss of butoxy group from labeled backbone |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurements of Labeled Compounds
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds, offering unparalleled precision in mass determination. Unlike nominal mass spectrometry, HRMS can measure the mass of an ion with an accuracy of a few parts per million (ppm), which is crucial for distinguishing between isotopologues and isobaric interferences.
For 2-Butoxy(ethanol-¹³C₂), HRMS provides definitive confirmation of successful isotopic labeling. The theoretical monoisotopic mass of unlabeled 2-Butoxyethanol (C₆H₁₄O₂) is 118.09938 Da. When the two ethanol carbons are replaced with ¹³C, the mass increases. The mass difference between a ¹³C and a ¹²C atom is approximately 1.003355 amu. Therefore, the expected monoisotopic mass of 2-Butoxy(ethanol-¹³C₂) ([¹²C]₄[¹³C]₂H₁₄O₂) is calculated to be 120.10609 Da.
HRMS instruments, such as Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can easily resolve the ~2 Da mass difference between the labeled and unlabeled compound. Furthermore, the high resolving power allows for the separation of the desired labeled compound from other potential molecules that might have the same nominal mass but different elemental compositions. This accurate mass measurement is fundamental in metabolic studies, environmental fate analysis, and quantitative assays where 2-Butoxy(ethanol-¹³C₂) is used as an internal standard or tracer.
Table 1: Theoretical Mass Data for 2-Butoxyethanol Isotopologues
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |
|---|---|---|
| 2-Butoxyethanol | C₆H₁₄O₂ | 118.09938 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds like 2-Butoxy(ethanol-¹³C₂), NMR provides not only structural confirmation but also detailed insights into isotopic content and molecular dynamics.
¹H-NMR Spectroscopy: The proton NMR spectrum serves as a molecular fingerprint. In 2-Butoxy(ethanol-¹³C₂), the proton signals corresponding to the ethanol moiety (-O-¹³CH₂-¹³CH₂-OH) are directly affected by the ¹³C labels. The most significant effect is the appearance of large one-bond carbon-proton coupling constants (¹JCH), typically around 125-150 Hz. This results in the splitting of the methylene (B1212753) proton signals into doublets, providing clear evidence of the ¹³C presence at those positions. The integration of these split signals relative to signals from the unlabeled butoxy group can be used to assess the extent of isotopic labeling.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides direct evidence of isotopic enrichment. In a proton-decoupled ¹³C-NMR spectrum of 2-Butoxy(ethanol-¹³C₂), the signals for the two labeled carbons will be significantly more intense than those of the natural abundance carbons in the butyl group. Furthermore, the direct linkage of the two ¹³C atoms results in carbon-carbon coupling (¹JCC), which splits each ¹³C signal into a doublet. This ¹JCC coupling is absent in the unlabeled molecule and serves as unambiguous proof of the adjacent ¹³C labels. The determination of isotopic purity can be achieved by comparing the integrals of the enriched signals to those of the natural-abundance carbons or by using quantitative ¹³C-NMR techniques.
Table 2: Representative ¹³C-NMR Chemical Shifts for 2-Butoxyethanol
| Carbon Atom Position | Typical Chemical Shift (δ, ppm) | Expected ¹³C-¹³C Coupling in Labeled Moiety |
|---|---|---|
| CH₃- | ~14 | N/A |
| -CH₂- (from butyl) | ~19 | N/A |
| -CH₂- (from butyl) | ~32 | N/A |
| -O-CH₂- (from butyl) | ~70 | N/A |
| -O-CH₂- (from ethanol) | ~72 | ¹JCC |
Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for confirming the precise location of the isotopic labels within the molecule by mapping out the connectivity between atoms.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals protons that are spin-coupled to each other, typically through two or three bonds. For 2-Butoxy(ethanol-¹³C₂), COSY would show correlations between adjacent protons within the butyl group and also between the two methylene groups of the ethanol moiety, helping to assign the proton spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbons. An HSQC spectrum of 2-Butoxy(ethanol-¹³C₂) would show strong cross-peaks connecting the protons of the -O-¹³CH₂- and -¹³CH₂-OH groups to their respective ¹³C atoms. This provides definitive confirmation that these specific carbons are the ones bearing the isotopic labels.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is particularly useful for confirming the position of the labeled ethanol unit relative to the butoxy group. For instance, a correlation would be observed between the protons of the butoxy -O-CH₂- group and the adjacent labeled carbon (-O-¹³CH₂-), confirming the ether linkage. This technique unambiguously verifies the complete molecular structure and the specific location of the isotopic enrichment.
Glycol ethers like 2-Butoxyethanol are flexible molecules, characterized by rotational freedom around several single bonds (C-C and C-O). The conformational preferences of these molecules are influenced by factors such as intramolecular hydrogen bonding and solvent effects. The parent molecule, ethylene (B1197577) glycol, has been shown to have a rich conformational landscape, with a general preference for the gauche conformation around the central C-C bond.
Dynamic NMR (DNMR) refers to a set of techniques used to study molecular motions that occur on the NMR timescale. By analyzing NMR spectra at variable temperatures, it is possible to study processes like bond rotation. At low temperatures, the rotation around a bond may become slow enough to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals broaden and coalesce as the rate of exchange between conformers increases.
For 2-Butoxy(ethanol-¹³C₂), DNMR could be employed to investigate the rotational barriers around the O-¹³CH₂, ¹³CH₂-¹³CH₂, and ¹³CH₂-O bonds. Analysis of the temperature-dependent changes in the ¹H and ¹³C spectra would allow for the calculation of the activation energies for these rotational processes, providing fundamental insights into the molecule's flexibility and conformational energy landscape.
Vibrational Spectroscopy for Molecular Interactions and System Characterization
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) Spectroscopy, probe the vibrational modes of a molecule. These vibrations are sensitive to bond strengths, molecular geometry, and intermolecular interactions, making them valuable for characterizing labeled compounds.
The FTIR spectrum of 2-Butoxyethanol displays characteristic absorption bands corresponding to its functional groups. These include a broad O-H stretching band around 3400 cm⁻¹, C-H stretching bands between 2850-3000 cm⁻¹, and a strong C-O stretching band in the 1100-1000 cm⁻¹ region.
The primary effect of isotopic substitution in vibrational spectroscopy is a shift in the frequency of the vibrational modes involving the heavier isotope. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since ¹³C is heavier than ¹²C, any vibrational mode that involves significant motion of the labeled carbon atoms in 2-Butoxy(ethanol-¹³C₂) will shift to a lower frequency (wavenumber).
The most pronounced shifts would be expected for the C-C and C-O stretching vibrations within the ethanol moiety. This isotopic shift, which can be in the range of 40-45 cm⁻¹ for a C=O bond, provides a clear spectral signature of the ¹³C label. By comparing the FTIR spectrum of the labeled compound to that of its unlabeled counterpart, these shifts can be identified, offering another layer of confirmation for the isotopic substitution.
Table 3: Key FTIR Vibrational Bands for 2-Butoxyethanol and Expected Shifts for the ¹³C₂-Labeled Moiety
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Effect in 2-Butoxy(ethanol-¹³C₂) |
|---|---|---|
| O-H Stretch (broad) | ~3400 | Negligible shift |
| C-H Stretch | 2850-3000 | Minor shift |
| C-O Stretch (Ether & Alcohol) | 1000-1150 | Shift to lower frequency |
Chromatographic Techniques for Separation and Pre-concentration
Chromatographic techniques are indispensable for the separation and quantification of 2-Butoxy(ethanol-13C2) from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the volatility and polarity of the analyte and the nature of the sample matrix.
Gas chromatography is a preferred method for the analysis of volatile and semi-volatile compounds like glycol ethers. cdc.gov The selection and optimization of the GC column are critical for achieving the desired separation efficiency and resolution. fishersci.ca
For the analysis of 2-Butoxy(ethanol-13C2), a polar stationary phase is generally recommended due to the polar nature of the hydroxyl and ether functional groups. Polyethylene glycol (PEG) phases, often referred to by the trade name Carbowax, are a common choice. Alternatively, mid-polarity phases such as those containing cyanopropylphenyl functional groups can also provide excellent separation of glycol ethers. restek.comgcms.cz
Key parameters for optimization include:
Stationary Phase: The choice of stationary phase is the most critical factor. A phase that provides good selectivity for glycol ethers is essential.
Column Internal Diameter (I.D.): Narrow-bore columns (e.g., 0.25 mm I.D.) offer higher resolution, while wider-bore columns have a greater sample capacity. fishersci.ca For most applications, a 0.25 mm I.D. column provides a good balance. fishersci.ca
Film Thickness: Thicker films increase retention and are suitable for highly volatile analytes, while thinner films provide faster analysis times and higher efficiency for less volatile compounds. fishersci.ca
Column Length: Longer columns provide higher resolution but result in longer analysis times. A 30-meter column is often a good starting point for complex samples.
Table 2: Recommended GC Columns for Glycol Ether Analysis
| Stationary Phase Type | Polarity | Advantages for 2-Butoxy(ethanol-13C2) Analysis |
| Polyethylene Glycol (e.g., Carbowax) | Polar | Excellent peak shape for polar analytes, good general-purpose column for glycol ethers. |
| Cyanopropylphenyl Polysiloxane | Intermediate | Offers different selectivity compared to PEG phases, useful for resolving complex mixtures of glycol ethers. restek.comgcms.cz |
| Bonded; acid-modified poly(ethylene glycol) | Polar | Useful for the analysis of volatile acidic compounds that may be present as transformation products. |
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of 2-Butoxy(ethanol-13C2) in complex aqueous and biological matrices where direct injection into a GC is not feasible. chemrxiv.orgchromatographyonline.com LC offers versatility in terms of mobile and stationary phases, allowing for the optimization of separations for a wide range of analytes.
Developing a robust LC method for 2-Butoxy(ethanol-13C2) involves several key considerations:
Stationary Phase Selection: Reversed-phase chromatography using a C18 or C8 stationary phase is the most common approach for separating moderately polar compounds like 2-butoxyethanol. The choice between C18 and C8 will depend on the desired retention and selectivity.
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. The gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent content, is often employed to effectively elute the analyte and separate it from matrix components.
Detector: A mass spectrometer is the detector of choice for the sensitive and selective detection of 2-Butoxy(ethanol-13C2). It allows for the differentiation of the labeled compound from its unlabeled analog based on their mass-to-charge ratios.
A direct injection liquid chromatography tandem atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS/MS) method has been successfully developed for the determination of other glycol ethers and can be adapted for 2-Butoxy(ethanol-13C2). rsc.org
Quality Assurance and Quality Control Protocols in Isotopic Analysis
Rigorous quality assurance (QA) and quality control (QC) protocols are essential to ensure the accuracy, precision, and reliability of isotopic analysis data. rsc.orgnoaa.gov
Method validation is a critical component of QA/QC, demonstrating that an analytical method is suitable for its intended purpose. nih.gov For 2-Butoxy(ethanol-13C2), this involves a comprehensive evaluation of the following parameters:
Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing certified reference materials or by spike-recovery experiments where a known amount of 2-Butoxy(ethanol-13C2) is added to a blank matrix. nih.gov Recoveries typically ranging from 87% to 116% have been reported for glycol ethers in various products. nih.gov
Precision: The degree of agreement among independent measurements under specified conditions. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. Measurement precision for glycol ethers has been shown to vary between 2% and 14%. nih.gov
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range. Calibration curves are constructed and their correlation coefficients are evaluated. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For a GC-MS isotope dilution method for glycol ethers, instrument detection limits have been reported to be in the range of 0.01 to 1 µg/mL. nih.gov
A gas chromatography-mass spectrometry isotope dilution (GC-MS ID) method has been developed and validated for the determination of 14 common glycol ethers in consumer products, utilizing 2-Butoxy(ethanol-13C2) as a stable isotope labeled standard to enhance accuracy and precision. nih.gov
Table 3: Key Method Validation Parameters for 2-Butoxy(ethanol-13C2) Analysis
| Parameter | Definition | Acceptance Criteria (Typical) |
| Accuracy | Closeness of a measured value to the true value. | Recovery of 80-120% |
| Precision | Agreement among a series of measurements. | Relative Standard Deviation (RSD) < 15% |
| Linearity | Proportionality of the measured value to the concentration. | Correlation Coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio > 3 |
| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified. | Signal-to-Noise Ratio > 10 |
Certified Reference Materials (CRMs) are "gold standard" materials with a well-characterized and certified concentration of the analyte of interest. iaea.org They are crucial for establishing the traceability of measurements and for verifying the accuracy of analytical methods. While specific CRMs for 2-Butoxy(ethanol-13C2) may not be widely available, well-characterized in-house standards calibrated against primary standards can serve a similar purpose. The use of reference materials that are chemically similar to the sample is important to simulate potential isotopic fractionations that may occur during sample preparation. iaea.org
Interlaboratory comparisons, also known as proficiency testing, are another vital component of a robust QA/QC program. science.govkopri.re.krscience.govnih.gov In these studies, aliquots of the same homogeneous sample are distributed to multiple laboratories for analysis. The results are then compared to assess the proficiency of the participating laboratories and to identify any systematic biases in the analytical methods. Such comparisons are essential for ensuring the comparability and reliability of data generated by different laboratories.
Mechanistic Investigations of 2 Butoxy Ethanol 13c2 in Complex Systems
Elucidation of Biotransformation Pathways via Isotopic Tracing
The use of isotopically labeled compounds, such as 2-Butoxy(ethanol-13C2), is a powerful methodology for delineating the metabolic fate of xenobiotics. By tracing the journey of the carbon-13 atoms through various biological reactions, researchers can identify transient intermediates, quantify metabolite formation, and elucidate the primary and secondary pathways of biotransformation. This approach provides definitive evidence for specific metabolic steps, overcoming the challenges posed by the low concentrations and transient nature of many metabolic products.
The principal metabolic pathway for 2-butoxyethanol (B58217) in mammals is a two-step oxidation process initiated in the liver. khanacademy.org This cascade involves the sequential action of cytosolic enzymes: alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). khanacademy.orgnih.gov
The first step is the oxidation of the terminal hydroxyl group of the 2-butoxyethanol molecule. khanacademy.org ADH, a NAD(P)+ dependent oxidoreductase, catalyzes the conversion of the primary alcohol to its corresponding aldehyde, 2-butoxyacetaldehyde. nih.govmdpi.com Subsequently, ALDH rapidly metabolizes this aldehyde intermediate into the carboxylic acid, 2-butoxyacetic acid (BAA). khanacademy.orgnih.gov The involvement of these enzymes is crucial, as their activity dictates the rate of BAA formation, which is the major metabolite identified. nih.govcapes.gov.br Inhibition of either ADH or ALDH has been shown to significantly alter the metabolic profile of 2-butoxyethanol. nih.govcapes.gov.br
Carbon-13 tracer studies using 2-Butoxy(ethanol-13C2) have been instrumental in unequivocally demonstrating the formation of 2-butoxyacetic acid (BAA) as the primary oxidative metabolite. When 2-Butoxy(ethanol-13C2) is introduced into a biological system, the ¹³C label is retained in the acetate (B1210297) moiety of the resulting BAA molecule. This allows for precise tracking and quantification of the metabolite's formation.
The metabolic conversion can be represented as follows:
CH₃(CH₂)₃OCH₂¹³CH₂OH (2-Butoxy(ethanol-13C2)) → CH₃(CH₂)₃OCH₂¹³CHO (2-Butoxyacetaldehyde-13C1) → CH₃(CH₂)₃OCH₂¹³COOH (Butoxyacetic Acid-13C1)
Analysis of urine and blood samples via mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can distinguish ¹³C-labeled BAA from the endogenous, unlabeled pool, providing a clear picture of the metabolic flux through this pathway. Studies have shown that BAA is the ultimate metabolite responsible for certain biological effects and that its formation is a prerequisite for toxicity. nih.gov The ratio of BAA to other metabolites can be significantly altered by inhibiting the enzymes responsible for its production. nih.govcapes.gov.br
Table 1: Hypothetical Distribution of ¹³C Label in Primary Oxidation Metabolites
| Compound | Metabolic Role | ¹³C Label Position | Detection Method |
|---|---|---|---|
| 2-Butoxy(ethanol-13C2) | Parent Compound | -OCH₂¹³CH₂OH | GC-MS |
| 2-Butoxyacetaldehyde-13C | Intermediate Metabolite | -OCH₂¹³CHO | LC-MS/MS with derivatization |
| Butoxyacetic Acid-13C | Major Oxidative Metabolite | -OCH₂¹³COOH | HPLC, GC-MS, NMR |
The intermediate metabolite, 2-butoxyacetaldehyde, is a highly reactive and transient species, making its direct detection challenging. nih.gov Isotopic labeling with ¹³C provides a definitive method for its identification. The presence of the ¹³C atom creates a unique mass signature that can be detected using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov
To capture and identify this unstable aldehyde, chemical derivatization techniques are often employed. nih.gov Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form a stable hydrazone derivative. nih.gov When 2-Butoxy(ethanol-13C2) is the precursor, the resulting derivative will contain the ¹³C label, confirming its origin. This method allows for both the qualitative identification and quantitative analysis of the 2-butoxyacetaldehyde intermediate, providing crucial insights into the kinetics of the ADH-catalyzed step. nih.govnih.gov
While oxidation of the ethanol (B145695) side chain is the dominant metabolic route, a secondary pathway involving the cleavage of the ether bond also occurs. nih.gov This dealkylation is primarily catalyzed by the cytochrome P450 mixed-function oxidase system, particularly the CYP2E1 isoform. nih.gov
This enzymatic reaction breaks the C-O-C ether linkage, leading to the formation of butanol (or its oxidation product, butyraldehyde) and ethylene (B1197577) glycol. nih.gov The ethylene glycol can be further oxidized to oxalic acid. nih.gov Isotopic tracing with 2-Butoxy(ethanol-13C2) is critical for confirming this pathway. Following ether cleavage, the ¹³C label would be found exclusively in the ethylene glycol and its downstream metabolites, while the butyl fragment would remain unlabeled. This allows for the differentiation and quantification of metabolites produced via ether cleavage versus side-chain oxidation.
Following the initial Phase I metabolic reactions (oxidation and ether cleavage), 2-butoxyethanol and its metabolites can undergo Phase II conjugation reactions. uomus.edu.iqresearchgate.net These reactions attach small, polar endogenous molecules to the xenobiotic, which increases water solubility and facilitates excretion. uomustansiriyah.edu.iqyoutube.com
Glucuronidation: The parent compound, 2-butoxyethanol, can be directly conjugated with glucuronic acid to form 2-butoxyethyl glucuronide. capes.gov.br This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net
Glutamine and Glycine Conjugation: The primary oxidative metabolite, butoxyacetic acid (BAA), can be conjugated with amino acids. nih.govuomustansiriyah.edu.iq In this Type II conjugation reaction, the carboxylic acid substrate is activated to an acyl-CoA complex, which then reacts with an amino acid like glutamine or glycine. uomus.edu.iqresearchgate.net This results in the formation of butoxyacetyl-glutamine or butoxyacetyl-glycine conjugates, which have been detected in urine. nih.gov
Tracing the ¹³C label from 2-Butoxy(ethanol-13C2) to its ultimate fate provides a complete picture of its catabolism. After the initial biotransformation steps, the labeled carbon atoms can enter central metabolic pathways. For instance, the ¹³C-labeled ethylene glycol from ether cleavage or the labeled acetate portion from further breakdown can enter the tricarboxylic acid (TCA) cycle. nih.gov
Table 2: Summary of Metabolic Fates of ¹³C from 2-Butoxy(ethanol-13C2)
| Pathway | Key Enzyme(s) | ¹³C-Labeled Product(s) | Ultimate Fate of ¹³C |
|---|---|---|---|
| Oxidation | ADH, ALDH | Butoxyacetic Acid-13C | Excretion (free or conjugated) |
| Ether Cleavage | Cytochrome P450 (CYP2E1) | Ethylene Glycol-13C2 | Entry into TCA cycle, ¹³CO₂ Exhalation |
| Glucuronidation | UGTs | 2-Butoxyethyl-13C2 Glucuronide | Excretion |
| Amino Acid Conjugation | N-acyltransferases | Butoxyacetyl-13C-glutamine/glycine | Excretion |
In Vitro and Ex Vivo Models for Mechanistic Biotransformation Studies
In vitro (in glass) and ex vivo (out of the living body) models are indispensable tools for investigating the metabolic pathways of xenobiotics like 2-Butoxy(ethanol-13C2) under controlled laboratory conditions. These systems allow for the isolation of specific biological processes, which is often challenging in whole-organism (in vivo) studies.
Subcellular fractions, such as microsomes and cytosol, are workhorses in metabolic research. xenotech.comthermofisher.com Microsomes, which are vesicles derived from the endoplasmic reticulum, are rich in Phase I metabolic enzymes like the cytochrome P450 (CYP) superfamily and some Phase II enzymes such as UDP-glucuronosyltransferases (UGTs). thermofisher.com The cytosolic fraction contains a variety of soluble enzymes, including alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), which are crucial for Phase I metabolism, as well as Phase II conjugating enzymes. xenotech.com
Incubation of 2-Butoxy(ethanol-13C2) with liver microsomes and cytosolic fractions allows for a detailed examination of its primary metabolic pathway. The principal biotransformation of 2-butoxyethanol is its oxidation, primarily via ADH and ALDH. who.int This two-step process first yields 2-butoxyacetaldehyde, which is then rapidly converted to the main metabolite, 2-butoxyacetic acid (BAA). who.intpublisso.de
Studies using inhibitors for these enzymes in such systems have confirmed their roles. For instance, pyrazole, an ADH inhibitor, has been shown to protect against 2-butoxyethanol-induced toxicity by inhibiting its metabolism to BAA. capes.gov.br Similarly, cyanamide, an ALDH inhibitor, also provides protection, highlighting the role of the aldehyde intermediate. capes.gov.br By using 2-Butoxy(ethanol-13C2), researchers can precisely quantify the formation of ¹³C-labeled 2-butoxyacetaldehyde and ¹³C-labeled BAA using mass spectrometry, providing clear kinetic data for these enzymatic reactions. At higher concentrations, conjugation pathways can become more prominent, and microsomal incubations can also be used to study the formation of glucuronide conjugates. who.intnih.gov
| Enzyme Location | Key Enzymes | Substrate | Primary Metabolite(s) | Research Application |
| Cytosol | Alcohol Dehydrogenase (ADH) | 2-Butoxy(ethanol-13C2) | ¹³C₂-Butoxyacetaldehyde | Investigating the initial oxidation step and its kinetics. |
| Cytosol | Aldehyde Dehydrogenase (ALDH) | ¹³C₂-Butoxyacetaldehyde | ¹³C₂-Butoxyacetic Acid (BAA) | Studying the formation of the principal and most toxic metabolite. |
| Microsomes | Cytochrome P450 (e.g., CYP2E1) | 2-Butoxy(ethanol-13C2) | Butyraldehyde (B50154), Ethylene Glycol (minor pathway) | Elucidating minor dealkylation pathways. nih.gov |
| Microsomes | UDP-glucuronosyltransferases (UGTs) | 2-Butoxy(ethanol-13C2) | ¹³C₂-Butoxyethanol-glucuronide | Examining conjugation reactions, particularly at high substrate concentrations. nih.gov |
Isolated organ perfusion is an ex vivo technique that maintains a viable organ outside the body, allowing for the study of metabolic and physiological processes in a complete, architecturally intact system. harvardapparatus.comwikipedia.org This method bridges the gap between subcellular fraction studies and complex in vivo experiments. wikipedia.org The liver is the primary organ of interest for 2-butoxyethanol metabolism, making the isolated perfused liver model particularly valuable. nih.govresearchgate.net
In this setup, an isolated liver is perfused via its vasculature with an oxygenated, nutrient-rich medium containing 2-Butoxy(ethanol-13C2). harvardapparatus.comresearchgate.net Samples of the perfusate can be collected over time to analyze the disappearance of the parent compound and the appearance of its ¹³C-labeled metabolites, such as BAA and its conjugates. nih.gov This system allows for the investigation of not only the metabolic pathways but also the rates of uptake, distribution within the organ, and biliary excretion, providing a more comprehensive picture of the organ's role in the compound's disposition.
Studies using cultured cells provide insights into the compound's effects at the cellular level. For instance, experiments with Opossum kidney cells have demonstrated their ability to metabolize the intermediate 2-butoxyacetaldehyde to BAA, which is then released into the culture medium. nih.gov Other studies have focused on target cells, such as erythrocytes, where the metabolite BAA has been shown to cause swelling and ATP depletion, indicating the cell membrane is a primary target for its hemolytic effects. nih.gov
Mitochondrial flux analysis is a powerful cellular technique used to assess the impact of a compound on cellular bioenergetics in real-time. researchgate.netdntb.gov.ua Extracellular flux (XF) analyzers measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. researchgate.net By exposing cultured cells (e.g., hepatocytes) to 2-Butoxy(ethanol-13C2) or its metabolites, researchers can determine if the compound or its metabolites act as mitochondrial toxicants, such as electron transport chain (ETC) inhibitors or uncouplers. nih.gov A decrease in the maximal OCR after exposure to a chemical would suggest inhibition of the electron transport chain, providing a mechanistic basis for cellular toxicity. researchgate.netnih.gov
Environmental Degradation Pathways and Transformation Kinetics of Isotopic Variants
Understanding the environmental fate of 2-Butoxy(ethanol-13C2) is crucial for assessing its persistence and potential impact. The transformation kinetics and pathways are governed by both abiotic and biotic processes. The behavior of the isotopic variant is expected to be identical to that of the more common 2-butoxyethanol.
Abiotic degradation involves non-biological processes that break down chemical compounds.
Atmospheric Phase : 2-butoxyethanol exists almost entirely as a vapor in the atmosphere. who.intinchem.org Direct photolysis by sunlight is not a significant degradation pathway because the molecule does not absorb light at wavelengths found in the troposphere (>290 nm). cdc.govnih.gov The most significant atmospheric degradation mechanism is its reaction with photochemically generated hydroxyl radicals (•OH). inchem.orgnih.gov This reaction leads to an estimated atmospheric half-life of approximately 17 hours, indicating that the compound will not persist for long periods in the air. who.intinchem.org
Aqueous Phase : In water, 2-butoxyethanol is miscible and unlikely to undergo direct hydrolysis. who.intnih.gov Its potential for volatilization from water and adsorption to sediment is low. who.intinchem.org Consequently, abiotic degradation in the aqueous phase is slow, making biotic processes the primary route of removal from water and soil. who.int
| Environmental Compartment | Primary Abiotic Process | Half-Life/Rate | Significance |
| Atmosphere | Reaction with Hydroxyl Radicals (•OH) | ~17 hours who.intinchem.org | High (Primary degradation pathway in air) |
| Atmosphere | Direct Photolysis | Negligible cdc.govnih.gov | Low |
| Aqueous Phase | Hydrolysis | Not significant who.intnih.gov | Low |
| Aqueous Phase | Direct Photolysis | Not significant nih.gov | Low |
Biodegradation is the most important mechanism for the removal of 2-butoxyethanol from soil and water. who.intinchem.org The compound is considered to be readily biodegradable under aerobic conditions, with an estimated half-life in water ranging from 1 to 4 weeks. who.intwikipedia.org
Numerous studies have isolated and characterized specific bacterial strains capable of utilizing 2-butoxyethanol as a sole source of carbon and energy. nih.govresearchgate.net These microorganisms are found in diverse environments, including forest soil, activated sludge, and biofilters. nih.govresearchgate.net
Identified degrading strains include:
Pseudomonas species (e.g., P. putida, P. vancouverensis) nih.govresearchgate.net
Hydrogenophaga pseudoflava nih.govresearchgate.net
Gordonia terrae nih.govresearchgate.net
Cupriavidus oxalaticus nih.govresearchgate.net
Research into these strains has revealed a common degradation pathway for gram-negative bacteria. nih.govresearchgate.net The process begins with the oxidation of the terminal alcohol group to an aldehyde and then to a carboxylic acid, forming 2-butoxyacetic acid (BAA). researchgate.netresearchgate.net This is followed by the cleavage of the ether bond, which yields n-butanol and glyoxylate. nih.govresearchgate.net These smaller molecules can then be readily assimilated into central metabolic pathways. The detection of BAA, n-butanol, and butanoic acid as intermediates in bacterial cultures supports this proposed pathway. nih.govresearchgate.net
Identification and Quantification of Isotope-Labeled Environmental Transformation Products
A significant challenge in environmental chemistry is the identification of novel or transient transformation products of contaminants. Isotope labeling is a powerful technique to overcome this hurdle. frontiersin.org When 2-Butoxy(ethanol-13C2) is used in degradation studies, its metabolites will contain the distinct ¹³C₂-label.
Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for detection. nih.govresearchgate.net The presence of the ¹³C label creates a characteristic isotopic pattern in the mass spectrum, shifting the molecular ion peak by +2 mass units compared to the unlabeled compound. This allows for:
Signal Differentiation: Easy distinction of true metabolites from background chemical noise and artifacts in complex environmental samples. frontiersin.org
Formula Determination: The mass shift confirms that the identified product originates from the parent compound and helps determine the number of carbon atoms from the ethanol moiety retained in the structure. frontiersin.org
Quantification: The abundance of the labeled ions can be used for accurate quantification of the transformation products, even at very low concentrations.
This approach has been crucial in confirming metabolites like 2-butoxyacetaldehyde (BAL) and 2-butoxyacetic acid (BAA) and could be used to identify other minor or previously unknown degradation products. nih.gov
Isotope Effects in Reaction Mechanisms and Kinetic Studies
The difference in mass between isotopes can lead to differences in reaction rates and equilibrium positions. fiveable.me These phenomena, known as isotope effects, provide detailed information about reaction mechanisms at the molecular level. nih.gov For 2-Butoxy(ethanol-13C2), substituting ¹²C with ¹³C can reveal insights into bond-breaking and bond-forming steps during its transformation.
Primary and Secondary Kinetic Isotope Effects (KIE)
A kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the light isotopologue (k_light) to that of the heavy isotopologue (k_heavy).
Primary KIE: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. fiveable.me For a reaction involving the cleavage of a C-H or C-C bond at one of the labeled carbons in 2-Butoxy(ethanol-13C2), a normal KIE (k₁₂/k₁₃ > 1) would be expected. The magnitude of the KIE can provide information about the geometry of the transition state.
Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. fiveable.me These effects are typically smaller than primary KIEs and arise from changes in the vibrational environment of the molecule as it proceeds from the reactant to the transition state. For example, a change in hybridization (e.g., from sp³ to sp²) at a labeled carbon atom would result in a measurable secondary KIE. wpmucdn.com
Table 2: Illustrative Kinetic Isotope Effects (KIE) for C-H Bond Cleavage
| Reaction Type | Isotopic Substitution | Typical k_light / k_heavy | Interpretation |
| Primary KIE | ¹²C-H vs ¹³C-H | 1.02 - 1.08 | C-H bond cleavage is part of the rate-determining step. wikipedia.org |
| Secondary KIE | sp³ to sp² rehybridization | 1.01 - 1.05 | Change in vibrational modes at the non-reacting labeled center. |
Equilibrium Isotope Effects (EIE) in Chemical and Biochemical Reactions
An equilibrium isotope effect (EIE) refers to the change in an equilibrium constant when a reactant is substituted with an isotope. wikipedia.org EIEs arise because the mass of an isotope affects the vibrational frequencies and, consequently, the zero-point energy of a molecule. umd.edu Heavier isotopes tend to accumulate in the more strongly bonded (lower energy) state. fiveable.me
For a reversible reaction involving 2-Butoxy(ethanol-13C2), the equilibrium constant may be slightly different than for the unlabeled compound. [¹²C-Reactant] + [¹³C-Product] ⇌ [¹²C-Product] + [¹³C-Reactant]
The EIE is generally close to 1 but can be measured with high precision. These measurements are particularly useful for understanding binding interactions, such as an enzyme binding its substrate. The changes in bond vibrations that occur when a molecule like 2-Butoxy(ethanol-13C2) binds to an enzyme's active site can lead to a preference for either the light or heavy isotope in the bound state. nih.gov EIEs are most pronounced at lower temperatures. fiveable.mewikipedia.org
Theoretical Basis and Experimental Measurement of Isotope Effects
The theoretical foundation of isotope effects lies in statistical mechanics and quantum mechanics. The key principle is the difference in zero-point vibrational energy (ZPE) between isotopologues. A bond to a heavier isotope (like ¹³C) has a lower vibrational frequency and a lower ZPE than a bond to a lighter isotope (¹²C). umd.edu Breaking this bond requires more energy, leading to a slower reaction rate for the heavier isotopologue (a normal KIE).
Experimental Measurement: Isotope effects are typically measured using one of two methods:
Direct Measurement: The reaction rates are measured independently for the pure isotopically labeled and unlabeled compounds under identical conditions. This method is straightforward but requires highly pure materials and precise kinetic measurements.
Competition Experiments: A mixture of the labeled and unlabeled reactants is allowed to react, and the reaction is stopped before completion. wikipedia.org The isotopic composition of the remaining reactant or the formed product is then analyzed using highly sensitive techniques like Isotope Ratio Mass Spectrometry (IRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org This method is often more accurate as it minimizes errors from slight variations in experimental conditions.
Computational chemistry plays a vital role in interpreting experimental results. Theoretical calculations can predict the magnitude of isotope effects for a proposed reaction mechanism. nih.gov A close agreement between the experimentally measured and computationally predicted isotope effects provides strong evidence in support of that mechanism. nih.gov
Computational and Theoretical Approaches in 2 Butoxy Ethanol 13c2 Research
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of techniques used to study the behavior of molecules and molecular systems. These methods are essential for understanding the physical properties and interactions of 2-Butoxy(ethanol-13C2).
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to solve the electronic structure of molecules. DFT has become a predominant method in quantum chemistry due to its balance of accuracy and computational efficiency. These calculations can determine fundamental electronic properties of 2-Butoxy(ethanol-13C2), such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.
Table 1: Representative Electronic Properties of a Glycol Ether Molecule from DFT Calculations
| Property | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | -7.0 to -6.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | 1.0 to 2.0 eV |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 7.0 to 9.0 eV |
| Dipole Moment | A measure of the separation of positive and negative charges in the molecule; indicates polarity. | 2.0 to 2.5 D |
| Electrostatic Potential | The potential energy of a positive test charge at a particular location near the molecule; used to predict sites of electrophilic or nucleophilic attack. | Varies across the molecular surface |
Note: The values in this table are illustrative for a glycol ether like 2-Butoxyethanol (B58217) and would be specifically calculated for the 2-Butoxy(ethanol-13C2) isotopologue.
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. For 2-Butoxy(ethanol-13C2), MD simulations are particularly useful for exploring its conformational flexibility and its behavior in solution (solvation). These simulations can reveal how the molecule folds and changes shape, and how it interacts with solvent molecules, such as water.
Research on 2-Butoxyethanol in aqueous solutions has shown that it exhibits complex self-aggregation and microheterogeneity. MD simulations have been employed to investigate these phenomena, showing that large simulation systems are necessary to capture the formation of micelle-like aggregates. The simulations also provide evidence for the formation of intramolecular hydrogen bonds between the hydroxyl hydrogen and the ether oxygen of the same molecule. The study of solvation behavior is crucial for applications where 2-Butoxy(ethanol-13C2) is used as a solvent or part of a mixed-solvent system. The isotopic labeling in 2-Butoxy(ethanol-13C2) has a negligible effect on these large-scale dynamic properties, making the results from unlabeled 2-Butoxyethanol studies highly relevant.
Table 2: Typical Parameters for an MD Simulation of 2-Butoxyethanol in Water
| Parameter | Description | Example Value/Setting |
|---|---|---|
| Force Field | A set of parameters and equations used to describe the potential energy of the system. | GROMOS, OPLS-AA, GAFF2 |
| Water Model | The specific force field used to model water molecules. | TIP4P-FB |
| System Size | The number of molecules included in the simulation box. | 32,000 molecules |
| Ensemble | The statistical mechanical ensemble that defines the thermodynamic state of the system. | NPT (constant Number of particles, Pressure, and Temperature) |
| Simulation Time | The total time duration of the molecular dynamics run. | 30 ns or longer |
| Boundary Conditions | The conditions applied at the boundaries of the simulation box to mimic a larger system. | Periodic Boundary Conditions |
The accuracy of MD simulations is critically dependent on the quality of the force field used. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms or molecules. For a specific class of molecules like glycol ethers, standard force fields may not be sufficiently accurate, necessitating the development and validation of specialized parameters.
The process of force field development often involves fitting parameters to reproduce experimental data, such as liquid densities and dielectric constants, as well as results from high-level quantum chemical (ab initio) calculations. Several studies have focused on creating transferable force fields for poly(ethylene glycol) ethers (glymes) and other linear ethers that are compatible with common frameworks like AMBER and CHARMM. An accurate force field, such as the C36e model developed for linear ethers, can better represent the potential energy landscape and improve the simulation of physical properties. The validation of these force fields is performed by comparing calculated properties (e.g., self-diffusion coefficient, shear viscosity, vaporization enthalpy) against experimental data.
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations are indispensable for investigating chemical reactions, allowing for the exploration of reaction pathways, the identification of transition states, and the prediction of reaction rates. These methods are particularly valuable for understanding the reactivity of isotopically labeled compounds.
A key application of quantum chemistry is the calculation of potential energy surfaces for chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy (Ea) can be determined. This, in turn, allows for the prediction of the reaction rate constant via Transition State Theory.
For 2-Butoxy(ethanol-13C2), the presence of the heavier ¹³C isotopes in the ethanol (B145695) backbone can influence the rates of reactions where bonds to these carbon atoms are broken or formed. This is known as the Kinetic Isotope Effect (KIE). Quantum chemical calculations can accurately predict the KIE by computing the vibrational frequencies of the reactant and the transition state for both the labeled and unlabeled molecules. The difference in zero-point vibrational energies between the isotopologues is a primary contributor to the KIE. This predictive capability is crucial for designing and interpreting tracer studies or mechanistic experiments involving 2-Butoxy(ethanol-13C2). Machine learning models trained on quantum chemistry data are also emerging as a high-throughput method to predict solvent effects on reaction rates.
2-Butoxyethanol is known to be metabolized in the body, primarily by alcohol and aldehyde dehydrogenases, to form 2-butoxyacetic acid. Understanding the precise mechanism by which enzymes catalyze this transformation is a complex challenge. Computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, are well-suited for this task.
In a QM/MM simulation, the enzyme's active site, where the chemical reaction occurs involving the substrate (2-Butoxy(ethanol-13C2)), is treated with a high-level quantum mechanical method. The rest of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. This approach allows for the modeling of bond-breaking and bond-forming events within the complex enzymatic environment. By calculating the energy profile of the reaction pathway, researchers can elucidate the catalytic mechanism, identify key amino acid residues involved in the catalysis, and understand how the enzyme stabilizes the transition state. Studies on related compounds have shown that glycol ether metabolites can inhibit other enzymes, such as the flavoprotein dehydrogenase family, and computational modeling can help uncover the molecular basis for such interactions.
Physiologically Based Pharmacokinetic (PBPK) and Toxicokinetic (PBTK) Modeling
Physiologically based pharmacokinetic (PBPK) models are mathematical frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in the body. mdpi.com These models are constructed using physiological parameters (like organ volumes and blood flow rates) and chemical-specific data (like partition coefficients and metabolic rates). mdpi.comnih.gov In the context of 2-Butoxy(ethanol-13C2), PBPK modeling serves as a powerful tool to understand its kinetic behavior and that of its metabolites.
Development of Compartmental Models for 2-Butoxy(ethanol-13C2) Disposition
The development of a PBPK model for 2-Butoxy(ethanol-13C2) is fundamentally based on the models established for its unlabeled counterpart, 2-Butoxyethanol (2-BE). who.int These models are structured as a series of interconnected compartments, each representing a specific organ or tissue group (e.g., liver, kidney, fat, muscle, skin). who.intnih.gov The compartments are linked by the circulatory system, with differential equations describing the rate of chemical transfer into and out of each tissue. rbind.io
PBPK models for 2-BE typically include the following key features:
Multiple Routes of Exposure: They can simulate various exposure scenarios, including inhalation, dermal contact, and oral ingestion. nih.govnih.gov
Metabolism: The liver is modeled as the primary site of metabolism, where 2-BE is converted to its major metabolite, 2-Butoxyacetic acid (BAA). nih.govnih.gov Some models may also incorporate minor metabolic pathways. nih.gov
Excretion: The model describes the elimination of the parent compound and its metabolites, primarily via urine and exhaled air. nih.gov A bladder compartment is sometimes included to simulate fluctuations in urinary metabolite concentrations. nih.gov
The use of 2-Butoxy(ethanol-13C2) as a tracer within this established framework allows for the precise tracking of the molecule and its metabolites throughout the biological system. researchgate.netnih.gov By measuring the concentration of the ¹³C label in blood, tissues, and excreta over time, researchers can obtain high-resolution data to build and validate a highly specific compartmental model for the disposition of the labeled compound. This isotopic tracing provides an unambiguous method to follow the compound's fate, distinguishing it from any endogenous or background sources. nih.gov
Parameterization and Calibration of Mechanistic Models using Isotopic Data
Parameterization is the process of assigning numerical values to the various parameters within the PBPK model, such as blood flow rates, tissue volumes, partition coefficients, and metabolic rate constants (e.g., Vmax and Km). nih.gov While physiological parameters can often be sourced from scientific literature, chemical-specific parameters must be determined experimentally or estimated. mdpi.com
The use of isotopic data from 2-Butoxy(ethanol-13C2) studies is invaluable for the robust calibration of these models. By administering the labeled compound, researchers can directly measure the time course of the ¹³C-labeled parent compound and its ¹³C-labeled metabolites in different biological matrices. This provides direct, empirical data for fitting and optimizing the model's parameters. nih.gov
For instance, the rate of formation of ¹³C-labeled 2-Butoxyacetic acid in the liver compartment can be used to estimate the metabolic constants Vmax (maximum rate of metabolism) and Km (Michaelis constant). nih.gov Similarly, the distribution of the ¹³C label among various tissues at different time points helps in refining the tissue:blood partition coefficients. This process of fitting the model's predictions to the observed isotopic data ensures that the model provides a mechanistically accurate description of the compound's disposition. researchgate.net
Sensitivity and Uncertainty Analysis in PBPK Model Predictions
Once a PBPK model is developed and parameterized, it is crucial to perform sensitivity and uncertainty analyses to evaluate its robustness and reliability. nih.govfood.gov.uk
Sensitivity Analysis identifies the model parameters that have the most significant impact on the model's output (e.g., predicted peak blood concentration or total urinary excretion). nih.govfood.gov.uk This analysis helps to understand the key determinants of the compound's kinetics. For the related compound 2-Butoxyethanol, sensitivity analyses have shown that metabolic constants and the rate of blood flow to the liver have a greater influence on the production of urinary metabolites than parameters like organ volume or partition coefficients. nih.gov By identifying these influential parameters, future research efforts can be focused on obtaining more precise measurements for them. nih.gov
Uncertainty Analysis quantifies how the uncertainty in the input parameters translates into uncertainty in the model's predictions. rbind.iofood.gov.uk Since many parameters are based on measurements that have inherent variability, this analysis provides a range of plausible outcomes rather than a single point estimate, thereby offering a measure of confidence in the model's predictions. food.gov.uk For example, an uncertainty analysis might predict the 95% confidence interval for the peak blood concentration of 2-Butoxy(ethanol-13C2) following a specific exposure scenario.
| Parameter Category | Specific Parameter | Potential Influence on Model Output | Rationale |
|---|---|---|---|
| Metabolic | Vmax (Maximum velocity of metabolism) | High | Directly controls the maximum rate at which 2-Butoxy(ethanol-13C2) can be eliminated via metabolism. Identified as a highly influential parameter in 2-BE models. nih.gov |
| Metabolic | Km (Michaelis constant) | High | Determines the concentration at which the metabolic process becomes saturated. Also identified as a highly influential parameter. nih.gov |
| Physiological | Blood Flow Rate to Liver (Qh) | High | Controls the rate of delivery of the compound to the primary site of metabolism. nih.gov |
| Physicochemical | Tissue:Blood Partition Coefficients | Moderate | Determines how the compound distributes between the blood and various tissues, affecting residence time and availability for metabolism. nih.gov |
| Physiological | Organ Volumes | Low to Moderate | Affects the total capacity of a tissue to store the compound, but often has less influence on kinetic profiles than metabolic or flow parameters. nih.gov |
Extrapolation of Kinetic Data from Model Systems to Complex Biological Scenarios (theoretical extrapolation, not clinical)
A key strength of PBPK models is their ability to extrapolate beyond the specific conditions under which they were calibrated. frontiersin.org Once a model for 2-Butoxy(ethanol-13C2) is validated using experimental data, it can be used to theoretically predict its pharmacokinetic behavior in scenarios that have not been studied in vivo.
Examples of theoretical extrapolation include:
Dose-Route Extrapolation: The model can predict how the kinetic profile (e.g., peak blood concentration and tissue distribution) would differ if the compound were administered via a different route, such as dermal exposure instead of inhalation. frontiersin.org Models for 2-BE have been specifically designed to accommodate such extrapolations. who.int
High-to-Low Dose Extrapolation: PBPK models can simulate the disposition of the compound at exposure levels much lower than those used in experimental studies, which is critical for risk assessment. who.int
Interspecies Extrapolation: By replacing the physiological parameters of the model system (e.g., rat) with those of another species (e.g., human), the model can theoretically predict the compound's kinetics across species. This involves allometrically scaling parameters like organ volumes and blood flow rates. who.int
These extrapolations allow for the generation of hypotheses and the prioritization of future experimental studies without the immediate need for complex and resource-intensive biological experiments. frontiersin.org
Chemoinformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Chemoinformatics involves the use of computational methods to analyze chemical information. QSAR and QSPR are specific chemoinformatic approaches that aim to build predictive models correlating the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR).
Development of Predictive Models for Isotopic Variants
Developing QSAR/QSPR models for isotopic variants like 2-Butoxy(ethanol-13C2) represents a specialized and challenging area of chemoinformatics. Standard QSAR/QSPR models are built to predict the properties of different molecules, whereas here the goal is to predict the properties of the same molecule with a different isotopic composition.
The primary physical difference between 2-Butoxyethanol and 2-Butoxy(ethanol-13C2) is the increased mass due to the presence of two ¹³C atoms instead of ¹²C atoms. This mass difference, while small, can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction can change upon isotopic substitution. This is particularly relevant for metabolism, as the breaking of a carbon-hydrogen or carbon-carbon bond is often the rate-limiting step.
Predictive models for isotopic variants would therefore likely focus on:
Predicting Kinetic Isotope Effects: The models would aim to predict the magnitude of the change in metabolic rates (e.g., Vmax) for 2-Butoxy(ethanol-13C2) compared to its unlabeled form. This would involve quantum mechanical calculations or the development of specific descriptors that can capture the subtle electronic and vibrational energy differences arising from isotopic substitution.
Refining PBPK Parameters: Rather than predicting a biological endpoint directly, a QSPR model could be developed to predict how key physicochemical parameters used in PBPK models (such as partition coefficients or metabolic rate constants) change with isotopic labeling. This would allow for the a priori adjustment of a PBPK model for an unlabeled compound to better predict the kinetics of its labeled analogue.
The development of such models is a nascent field, requiring sophisticated computational approaches to accurately capture the subtle effects of isotopic substitution on molecular properties and reactivity.
Computational Screening for Analogues with Desired Kinetic Profiles
In the study of 2-Butoxy(ethanol-13C2), as with its unlabeled counterpart 2-Butoxyethanol, computational screening serves as a powerful tool to virtually design and evaluate novel analogues with specific, desirable kinetic properties. This in silico approach allows researchers to explore a vast chemical space of potential derivatives, prioritizing the synthesis and experimental testing of only the most promising candidates. The primary goal is to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the parent compound to achieve a specific objective, such as reducing the rate of formation of toxic metabolites or altering its persistence in biological systems.
The kinetic profile of 2-Butoxyethanol is largely defined by its metabolism. The compound is primarily metabolized by alcohol and aldehyde dehydrogenases to form 2-butoxyacetaldehyde and subsequently 2-butoxyacetic acid (BAA), which is the principal metabolite associated with its toxicity. who.intnih.gov Therefore, a key objective in designing analogues is often to alter the rate and pathway of this metabolism.
Computational screening for analogues with desired kinetic profiles typically involves several key steps:
Virtual Library Generation: A large library of virtual analogues is created by systematically modifying the structure of 2-Butoxyethanol. Modifications can include altering the length or branching of the butyl group, substituting hydrogen atoms with other functional groups, or changing the ether linkage.
Descriptor Calculation: For each analogue in the virtual library, a set of molecular descriptors is calculated. These descriptors are numerical values that encode various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models are central to this screening process. nih.gov A QSAR model is a mathematical equation that correlates the molecular descriptors of a set of compounds with their experimentally determined kinetic properties (e.g., metabolic rate, protein binding, permeability). Once a robust QSAR model is developed using data from 2-Butoxyethanol and related glycol ethers, it can be used to predict the kinetic profiles of the new, unsynthesized analogues in the virtual library.
Pharmacokinetic Simulation: The outputs from QSAR models can be integrated into more complex Physiologically Based Pharmacokinetic (PBPK) models. nih.govnih.gov PBPK models simulate the full ADME process of a chemical within a biological system. By inputting the predicted parameters for a promising analogue, researchers can simulate its concentration-time profile in various tissues and predict the resulting concentration of its metabolites, providing a more holistic view of its likely kinetic behavior in vivo. nih.gov
Through this iterative process of virtual design, prediction, and simulation, analogues that are predicted to have an optimized kinetic profile—for instance, a slower rate of conversion to BAA or reduced dermal absorption—can be identified. These prioritized candidates can then be synthesized for empirical validation in laboratory studies.
The following interactive table illustrates the conceptual output of a computational screening study for analogues of 2-Butoxyethanol, showcasing how different structural modifications are predicted to influence key kinetic parameters.
Interactive Data Table: Predicted Kinetic Profiles of 2-Butoxyethanol Analogues
| Analogue | Structural Modification | Predicted LogP | Predicted Metabolic Rate (Relative to Parent) | Predicted Dermal Permeability (Kp, cm/hr) | Predicted BAA Analogue Formation |
| 2-Butoxyethanol (Parent) | - | 0.81 | 1.00 | 0.20 | High |
| 2-(2-Methylpropoxy)ethanol | Isobutyl group instead of n-butyl | 0.65 | 0.75 | 0.15 | Moderate |
| 2-Hexoxyethanol | Hexyl group instead of butyl | 1.85 | 0.80 | 0.12 | Moderate-High |
| 2-Phenoxyethanol | Phenyl group instead of butyl | 1.16 | 0.50 | 0.08 | Low |
| 2-Butoxypropan-1-ol | Propylene glycol backbone | 0.95 | 0.90 | 0.18 | High |
Advanced Applications and Future Directions in 2 Butoxy Ethanol 13c2 Research
2-Butoxy(ethanol-13C2) as a Research Probe in Chemical Biology and Environmental Sciences
The introduction of two Carbon-13 atoms into the ethanol (B145695) portion of the 2-Butoxyethanol (B58217) molecule provides a distinct mass signature that can be tracked through complex biological and environmental systems. This labeling does not significantly alter the chemical properties of the molecule, allowing it to mimic the behavior of the native compound.
Applications in Fluxomics and Pathway Reconstruction
Fluxomics is the study of metabolic fluxes, which are the rates of turnover of metabolites in a biological system. nih.gov The use of 13C-labeled molecules is a cornerstone of this field, enabling researchers to trace the flow of atoms through metabolic pathways. nih.gov While direct studies detailing the use of 2-Butoxy(ethanol-13C2) in fluxomics are specific and often proprietary, the principles of its application are well-established.
In a cellular context, if 2-Butoxy(ethanol-13C2) were introduced, it would be metabolized similarly to unlabeled 2-Butoxyethanol. The primary metabolic route involves oxidation by alcohol and aldehyde dehydrogenases to form 2-butoxyacetic acid (BAA), the principal metabolite. inchem.org By tracking the 13C label, researchers can quantify the rate of this conversion and identify any subsequent metabolic transformations of the butoxy group or the labeled ethanol-derived portion. This allows for a precise reconstruction of the metabolic fate of the compound within an organism.
Table 1: Potential Data from a Hypothetical Fluxomics Study with 2-Butoxy(ethanol-13C2)
| Metabolite | Isotopic Label | Relative Abundance (%) | Flux Rate (nmol/min/mg protein) |
| 2-Butoxy(ethanol-13C2) | 13C2 | 99.0 | - |
| 2-Butoxy(acetaldehyde-13C2) | 13C2 | 5.2 | 15.4 |
| 2-Butoxy(acetic acid-13C2) | 13C2 | 85.3 | 12.8 |
| Other labeled metabolites | 13C1 or 13C2 | 9.5 | Variable |
This interactive table is based on hypothetical data to illustrate the potential application in fluxomics.
Development of Novel Analytical Standards and Internal Controls
2-Butoxy(ethanol-13C2) is invaluable as an internal standard for the quantification of unlabeled 2-Butoxyethanol and its metabolites in various matrices. publications.gc.ca In analytical methods, such as gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added to a sample in a known concentration to enable the quantification of a target analyte. publications.gc.ca
The ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the detector. 2-Butoxy(ethanol-13C2) fits this role perfectly as it co-elutes with unlabeled 2-Butoxyethanol during chromatography but has a different mass-to-charge ratio due to the 13C atoms. publications.gc.ca This allows for precise correction for any sample loss during preparation and analysis, leading to highly accurate and reliable quantification. publications.gc.ca For instance, a reference method for analyzing 2-Butoxyethanol in various products utilizes 13C2-labeled 2-Butoxyethanol as a surrogate to achieve accurate concentration measurements. publications.gc.ca
Tracing Pollutant Pathways and Environmental Remediation Strategies
2-Butoxyethanol is used in a wide array of industrial and household products, including paints, cleaners, and solvents, leading to its release into the environment. who.intwikipedia.org Understanding its fate and transport is crucial for assessing environmental risk and developing remediation strategies. 2-Butoxy(ethanol-13C2) can be used as a tracer in controlled laboratory or field studies to track the movement of 2-Butoxyethanol in soil and water. who.int
By introducing a known amount of the labeled compound into a system, researchers can follow its path, determine its degradation rates, and identify the resulting breakdown products. For example, studies have shown that 2-Butoxyethanol is readily biodegraded in aerobic soil and water, with a half-life of approximately 1 to 4 weeks. who.int Using the 13C-labeled version would allow for unambiguous tracking of this degradation process, even in the presence of other carbon sources. This information is vital for creating effective bioremediation strategies for contaminated sites. who.intnih.gov
Innovations in Isotopic Tracing Methodologies for Complex Systems
The field of isotopic tracing is continually evolving, with new techniques being developed to extract more detailed information from complex systems.
Integration of Multi-Isotopic Labeling for Enhanced Mechanistic Resolution
While single-isotope labeling, such as with 13C, is powerful, multi-isotopic labeling can provide even deeper insights into chemical and biochemical mechanisms. This approach involves labeling a molecule with more than one type of stable isotope, for example, combining 13C with deuterium (B1214612) (2H) or 18O.
In the context of 2-Butoxyethanol metabolism, one could synthesize 2-Butoxy(ethanol-13C2, 1,1-d2). By analyzing the kinetic isotope effects (KIEs) of both 13C and deuterium during its enzymatic oxidation, researchers could elucidate the transition state of the reaction catalyzed by alcohol dehydrogenase in unprecedented detail. This type of analysis can reveal information about bond-breaking and bond-forming steps in the reaction mechanism.
Advancements in High-Throughput Isotopic Analysis
The ability to analyze a large number of samples quickly and efficiently is essential for many modern biological and environmental studies. Advancements in analytical instrumentation, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have significantly increased the throughput of isotopic analysis.
High-resolution mass spectrometers can now rapidly screen for and quantify labeled compounds in complex mixtures. Automation of sample preparation and data analysis further streamlines the workflow. These advancements make it feasible to conduct large-scale studies, such as screening the metabolic fate of 2-Butoxy(ethanol-13C2) across many different cell types or under a wide range of environmental conditions. This high-throughput capability accelerates the pace of research and allows for more comprehensive investigations into the roles and impacts of compounds like 2-Butoxyethanol.
Contribution of 2-Butoxy(ethanol-13C2) Research to Fundamental Understanding of Glycol Ether Chemistry
The use of 13C-labeled 2-butoxyethanol has been instrumental in dissecting the metabolic pathways of ethylene (B1197577) glycol ethers, a class of chemicals that has been studied extensively. glycol-ethers.eu The toxicity of these compounds is primarily linked to their metabolism into alkoxyacetic acids. nih.govnih.gov Stable isotope tracing allows for the unambiguous identification and quantification of metabolites, providing a clear picture of the biotransformation process.
Elucidating Structure-Metabolism Relationships of Ethylene Glycol Ethers
Research utilizing 2-Butoxy(ethanol-13C2) allows for precise tracking of the butyl group through various metabolic steps. The core metabolic pathway involves the oxidation of the primary alcohol group by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form 2-butoxyacetaldehyde and subsequently 2-butoxyacetic acid (BAA), the primary metabolite responsible for toxicity. nih.govresearchgate.net
By using the 13C label on the ethanol moiety, researchers can definitively follow the fate of the ethylene glycol backbone. This helps in distinguishing the metabolites of 2-butoxyethanol from endogenous compounds or metabolites from other xenobiotics. This level of precision is critical for building accurate structure-metabolism relationship models. For instance, studies have shown that the rate of metabolism and the resulting toxicity can be influenced by the length and structure of the alkyl group. nih.govnih.gov Isotope tracing helps quantify these differences with high accuracy.
Key Metabolic Steps Tracked by 2-Butoxy(ethanol-13C2):
Step 1: Oxidation to Aldehyde: The 13C-labeled ethanol group is oxidized to 13C-labeled 2-butoxyacetaldehyde.
Step 2: Oxidation to Carboxylic Acid: The labeled aldehyde is further oxidized to 13C-labeled 2-butoxyacetic acid (BAA).
Step 3: Further Metabolism/Excretion: The labeled BAA can be tracked through its excretion or potential entry into other minor metabolic pathways, providing a complete mass balance.
Advancing Knowledge on Interspecies Differences in Molecular Processing (at a mechanistic/modeling level)
Significant differences exist in the metabolism and toxicity of glycol ethers across various species. scienticreview.com 2-Butoxy(ethanol-13C2) is a valuable tool for developing and validating physiologically based pharmacokinetic (PBPK) models that can explain these interspecies variations. These models are crucial for extrapolating animal data to human health risk assessments.
By administering a known dose of the labeled compound, scientists can accurately measure metabolic rates and the formation of toxic metabolites in different species. For example, the rate of BAA formation, a key determinant of toxicity, can vary significantly between rats and humans. Data from tracer studies provide precise parameters for these models, such as enzyme kinetics (Vmax and Km) for ADH and ALDH in different species. This allows for a more mechanistic understanding of why one species may be more susceptible to the toxic effects of 2-butoxyethanol than another.
| Parameter | Species A (e.g., Rat) | Species B (e.g., Human) | Significance of 13C Tracer |
|---|---|---|---|
| Rate of BAA Formation | High | Moderate | Allows for precise quantification of the primary toxic metabolite, free from analytical interference. |
| Metabolic Clearance | Rapid | Slower | Enables accurate measurement of elimination rates, informing half-life calculations in PBPK models. |
| Major Excretory Metabolite | BAA | BAA | Confirms the primary metabolic pathway across species by tracking the labeled carbon backbone. |
Emerging Areas for Isotope-Enhanced Chemical and Biological Research
The application of stable isotopes like those in 2-Butoxy(ethanol-13C2) is expanding into new and complex areas of biological research, driven by advances in analytical technologies.
Application in Systems Biology and Multi-Omics Integration
Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. nih.gov Multi-omics approaches integrate data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of these systems. nih.gove-enm.org
2-Butoxy(ethanol-13C2) can be used as a metabolic probe to perturb a biological system and observe the downstream effects across multiple "omics" layers. researchgate.net For instance, exposure to the labeled compound can reveal not only the direct metabolites (metabolomics) but also changes in the expression of genes (transcriptomics) and proteins (proteomics) involved in its metabolism and the subsequent toxic response. semanticscholar.org Integrating these datasets can uncover novel mechanisms of toxicity and identify new biomarkers of exposure or effect. mdpi.com This integrated approach provides a much richer understanding than studying each molecular layer in isolation. nih.gov
Development of Smart Tracers for Real-Time Mechanistic Studies
A "smart tracer" is a labeled compound designed to provide information about its local environment or its own metabolic state in real-time. While 2-Butoxy(ethanol-13C2) is primarily used for endpoint analysis, its future development could be integrated with advanced imaging or analytical techniques.
For example, coupling stable isotope analysis with techniques like mass spectrometry imaging could allow researchers to visualize the distribution of 2-butoxyethanol and its 13C-labeled metabolites within specific tissues or even single cells. This would provide unprecedented spatial and temporal information about its toxicokinetics. Furthermore, the development of biosensors capable of detecting 13C-labeled metabolites could enable real-time, in vivo monitoring of metabolic processes, offering dynamic insights into cellular responses to glycol ether exposure. nih.gov
Cross-Disciplinary Research Synergies and Collaborative Initiatives Utilizing Labeled Compounds
The use of sophisticated tools like 2-Butoxy(ethanol-13C2) inherently fosters collaboration across multiple scientific disciplines. The design and execution of tracer studies require a synergistic approach:
Analytical Chemists: Develop sensitive methods for detecting and quantifying the labeled compound and its metabolites. nih.gov
Toxicologists: Design experiments to investigate the mechanisms of toxicity and interpret the biological significance of the findings.
Pharmacokinetic Modelers: Use the high-quality data generated from tracer studies to build and refine predictive models of metabolic fate.
Computational Biologists: Integrate the multi-omics data to build network models of the biological response to exposure.
Clinicians and Public Health Professionals: Utilize the improved risk assessment models to inform clinical practice and public health policies regarding glycol ether exposure. researchgate.net
Collaborative initiatives that bring together experts from these fields are essential for maximizing the scientific return from research involving stable isotope-labeled compounds. Such collaborations accelerate the translation of fundamental research into practical applications for assessing and mitigating the risks associated with chemical exposures.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling and storing 2-Butoxy(ethanol-13C₂) in laboratory settings?
- Methodological Answer :
- Handling : Use engineering controls (e.g., fume hoods) to minimize airborne exposure. Avoid skin contact by wearing nitrile gloves and protective clothing rated for chemical resistance (tested against glycol ethers) .
- Storage : Store in sealed, light-resistant containers under inert gas (e.g., nitrogen) to prevent peroxide formation. Keep away from oxidizing agents (e.g., chlorates, peroxides) and strong bases .
- Spill Management : Absorb spills with vermiculite or dry sand, collect in sealed containers, and dispose as hazardous waste. Ventilate the area and avoid washing into drains .
Q. What personal protective equipment (PPE) is essential for routine laboratory work with 2-Butoxy(ethanol-13C₂)?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved respirators with organic vapor cartridges if ventilation is insufficient .
- Skin/Eye Protection : Wear chemical-resistant gloves (e.g., Viton®) and safety goggles with face shields. Emergency eyewash stations and showers must be accessible .
- Clothing : Use disposable lab coats with impermeable aprons. Contaminated clothing must be laundered separately using specialized protocols .
Q. How should researchers monitor acute health effects during experimental exposure?
- Methodological Answer :
- Conduct pre- and post-exposure medical evaluations, including liver/kidney function tests (AST, ALT, BUN, creatinine) for studies with exposure ≥50% of the TLV (10 ppm) .
- Track symptoms (nausea, dizziness, skin irritation) using standardized incident logs. Implement immediate decontamination protocols for spills or direct contact .
Advanced Research Questions
Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for quantifying 2-Butoxy(ethanol-13C₂) in biological matrices?
- Methodological Answer :
- Column Selection : Use a DB-1 or DB-XLB capillary column (60 m × 0.25 mm ID) for high resolution. Isothermal conditions at 80°C improve retention consistency for isotopic analogs .
- Sample Prep : Employ solid-phase microextraction (SPME) with polydimethylsiloxane fibers. Calibrate using deuterated internal standards (e.g., d₄-2-butoxyethanol) to correct for matrix effects .
- Data Validation : Compare Kovats’ retention indices (RI) against NIST reference spectra (NIST MS Number: 118812) to confirm isotopic purity .
Q. What experimental design considerations are critical for chronic toxicity studies with 2-Butoxy(ethanol-13C₂)?
- Methodological Answer :
- Dosing Regimens : Use sub-chronic exposure models (e.g., 90-day rodent studies) with doses calibrated to mimic occupational thresholds (0.1–10 mg/kg/day). Monitor hepatic glutathione depletion as a biomarker .
- Controls : Include cohorts exposed to unlabeled 2-butoxyethanol to distinguish isotopic effects. Conduct histopathology on liver/kidney tissues post-sacrifice .
- Ethical Mitigation : Implement humane endpoints (e.g., 20% body weight loss) and adhere to IACUC protocols for carcinogen studies .
Q. How can environmental contamination risks be minimized in field studies involving 2-Butoxy(ethanol-13C₂)?
- Methodological Answer :
- Containment : Use double-contained sampling equipment to prevent soil/water infiltration. Avoid application near drainage systems or aquatic ecosystems .
- Monitoring : Deploy passive air samplers with Tenax® TA sorbents to track ambient VOC levels. Compare results against EPA regional screening levels (RSLs) for groundwater protection .
- Waste Disposal : Partner with RCRA-permitted facilities for incineration (≥1200°C) to ensure complete degradation of isotopic compounds .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
